molecular formula C10H14ClNO2S B182908 4-chloro-N,N-diethylbenzenesulfonamide CAS No. 6419-71-2

4-chloro-N,N-diethylbenzenesulfonamide

Cat. No.: B182908
CAS No.: 6419-71-2
M. Wt: 247.74 g/mol
InChI Key: XFDZISYGOCDTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Chloro-N,N-diethylbenzenesulfonamide serves as a critical intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound can undergo several reactions, including cross-coupling reactions, which facilitate the formation of more complex structures.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeConditionsYield (%)References
C(sp3) Cross-CouplingFe(acac)3 catalyst, THF solvent97
N-alkylationAlkyl halide, baseVaries
Sulfonamide FormationReaction with amines or alcoholsHighGeneral knowledge

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by inhibiting bacterial growth through interference with folic acid synthesis pathways.

Case Study: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a therapeutic agent against biofilm-forming bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated a promising reduction in biofilm formation, suggesting its application in treating chronic infections associated with these pathogens .

Industrial Applications

Dyes and Pigments Production
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its sulfonamide group contributes to the stability and solubility of dyes in various solvents, making it an essential component in colorant formulations.

Analytical Chemistry
The compound is also used as a standard reference material in analytical chemistry. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) often employ this compound for calibration purposes due to its well-characterized properties.

Properties

CAS No.

6419-71-2

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

4-chloro-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

XFDZISYGOCDTJL-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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